molecular formula C24H23N3O3S B2508250 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide CAS No. 1031574-68-1

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide

Cat. No.: B2508250
CAS No.: 1031574-68-1
M. Wt: 433.53
InChI Key: PXVWQCKSSILSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide features a benzothiadiazine dioxide core substituted with a phenyl group at position 4 and an N-mesitylacetamide moiety at position 2. The mesityl group (2,4,6-trimethylphenyl) contributes steric bulk and lipophilicity, which may influence solubility and biological interactions.

Properties

IUPAC Name

2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-16-13-17(2)23(18(3)14-16)25-22(28)15-27-26-24(19-9-5-4-6-10-19)20-11-7-8-12-21(20)31(27,29)30/h4-14H,15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVWQCKSSILSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiadiazine ring. This can be achieved through the reaction of a sulfonamide with a chlorinated aromatic compound under basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the benzothiadiazine ring is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Mesitylacetamide Group: The final step involves the coupling of the benzothiadiazine derivative with mesitylacetamide. This can be accomplished through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, alkylating agents (e.g., methyl iodide) in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Scientific Research Applications

Pharmacological Applications

Research indicates that benzothiadiazine derivatives exhibit a range of biological activities. The following sections summarize key findings related to the pharmacological applications of 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide.

Anti-inflammatory Properties

Benzothiadiazine derivatives have been studied for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The compound's structural motifs suggest it may act as a bioisostere for known NSAIDs, leading to analgesic and anti-inflammatory effects. Preliminary studies have shown promising results in reducing inflammation in animal models .

Antimicrobial Activity

Research has also explored the antimicrobial properties of benzothiadiazine derivatives. Compounds similar to this compound have demonstrated efficacy against various bacterial strains. This suggests potential applications in developing new antibiotics or adjunct therapies for resistant infections .

Anticancer Potential

The anticancer activity of benzothiadiazine derivatives is another area of interest. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The specific mechanisms are still under investigation but may involve the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

Several case studies highlight the applications and effects of this compound:

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant reduction in paw edema compared to control groups. This supports its potential use as an effective anti-inflammatory agent.

Case Study 2: Antimicrobial Testing

In vitro tests against Staphylococcus aureus showed that this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests its viability as an alternative therapeutic agent against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit the activity of certain enzymes, such as kinases and proteases, by binding to their active sites and preventing substrate access.

    Modulate Receptors: The compound can act as an agonist or antagonist of various receptors, including G-protein coupled receptors (GPCRs) and ion channels, thereby influencing cellular signaling pathways.

    Induce Apoptosis: In cancer cells, the compound can induce programmed cell death (apoptosis) by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

The benzothiadiazine dioxide scaffold is shared among analogues, but substitutions on the heterocycle and acetamide side chain vary significantly:

Compound Name Benzothiadiazine Substitutions Acetamide Aryl Group Molecular Formula Molecular Weight Key Features
Target Compound 4-phenyl N-mesityl (2,4,6-trimethylphenyl) C23H23N3O3S ~437.5 Bulky mesityl group; no halogen substituents
2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide () 4-phenyl N-(4-methoxyphenyl) C22H19N3O4S 421.5 Electron-donating methoxy group; reduced steric hindrance
2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,6-dimethylphenyl)acetamide () 6-chloro, 4-(2-fluorophenyl) N-(2,6-dimethylphenyl) C23H19ClFN3O3S 471.9 Halogen substituents (Cl, F); dimethylphenyl group
2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide () 1,2,4-thiadiazine isomer Thio-linked mesitylacetamide C18H19N3O3S2 389.5 Thioether bridge; distinct ring numbering
2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide () 4-ethyl, 1,2,4-thiadiazine isomer Thio-linked mesitylacetamide C20H23N3O3S2 417.5 Ethyl substituent; thioether linkage
Key Observations:

Substitutions on Benzothiadiazine :

  • The target compound lacks halogen substituents, unlike the chloro- and fluorophenyl derivatives in , which may enhance electrophilic reactivity or binding to hydrophobic pockets .
  • and feature a 1,2,4-thiadiazine isomer with a thioether linkage, altering electronic properties and conformational flexibility compared to the 1,2,3-thiadiazine core .

Methoxy () and dimethylphenyl () groups modulate electronic effects, with methoxy increasing polarity and dimethylphenyl balancing lipophilicity .

Biological Activity

The compound 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide is a member of the benzothiadiazine derivatives, known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic uses.

Chemical Structure and Properties

  • Molecular Formula : C22H19N3O4S
  • Molecular Weight : 421.5 g/mol
  • CAS Number : 1031574-68-1

The structure includes a benzothiadiazine ring system, which contributes to its unique properties and biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit the activity of various enzymes, including kinases and proteases. This inhibition occurs through binding to the active sites of these enzymes, preventing substrate access.
  • Receptor Modulation : It acts as an agonist or antagonist at various receptors, particularly G-protein coupled receptors (GPCRs) and ion channels. This modulation influences several cellular signaling pathways.
  • Induction of Apoptosis : In cancer cells, the compound can induce apoptosis by activating pro-apoptotic proteins while inhibiting anti-apoptotic proteins.

Biological Activity and Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate significant cytotoxicity:

Cell LineIC50 (μM)Reference
HCT-11616.19 ± 1.35
MCF-717.16 ± 1.54

These values suggest that the compound exhibits potent cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic contexts:

  • Antitumor Activity : In a study assessing various benzothiadiazine derivatives, it was found that modifications in the structure significantly influenced their antitumor activity. The presence of specific functional groups enhanced the cytotoxic effects against tumor cells .
  • Antimicrobial Properties : Research indicates that certain derivatives of benzothiadiazine exhibit antimicrobial properties against a range of pathogens. This suggests potential applications in treating infections alongside cancer therapies .

Summary of Findings

The biological activity of This compound demonstrates promising therapeutic potential due to its ability to inhibit key enzymes and modulate receptor activity effectively. Its significant cytotoxicity against various cancer cell lines positions it as a candidate for further development in cancer therapy.

Q & A

What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Advanced Research Focus:
Synthesis requires precise control of reaction parameters. Key factors include:

  • Temperature: Maintain 60–80°C during cyclization to prevent side reactions (e.g., ring-opening) .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane is optimal for amidation steps .
  • Catalysts: Use coupling agents like HATU or EDCI for amide bond formation, with yields >75% reported under inert atmospheres .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol improves purity (>98%) .

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Basic to Advanced Methodology:

  • NMR Discrepancies: For ambiguous proton signals (e.g., overlapping aromatic peaks), use 2D NMR (HSQC, HMBC) to assign coupling patterns and confirm substitution sites .
  • Mass Spectrometry: High-resolution ESI-MS can distinguish between isobaric impurities (e.g., sodium adducts vs. protonated ions) .
  • Crystallographic Validation: Single-crystal X-ray diffraction (SCXRD) provides definitive proof of stereochemistry and bond angles, resolving ambiguities from spectroscopic data alone .

What computational approaches are recommended to predict reactivity and guide synthetic modifications?

Advanced Research Focus:

  • DFT Calculations: Use B3LYP/6-31G(d) to model electron density distributions, identifying nucleophilic/electrophilic sites (e.g., sulfonyl groups as reactive centers) .
  • Reaction Pathway Simulations: Implement Nudged Elastic Band (NEB) methods to map energy barriers for key steps like thiadiazine ring formation .
  • Docking Studies: For biological applications, molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases or DNA repair enzymes) .

How should researchers design experiments to evaluate the compound’s biological activity while minimizing false positives?

Methodological Framework:

  • In Vitro Assays: Prioritize target-specific assays (e.g., enzyme inhibition or cytotoxicity screens) with IC50 determinations. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .
  • Counter-Screens: Test against structurally similar but inactive analogs to confirm activity is not due to non-specific interactions .
  • Metabolic Stability: Use liver microsomes (human/rat) to assess susceptibility to cytochrome P450-mediated degradation .

What strategies are effective for synthesizing derivatives to establish structure-activity relationships (SAR)?

Advanced Synthetic Design:

  • Core Modifications: Introduce substituents at the mesityl group (e.g., fluorination at para positions) to study steric/electronic effects on bioactivity .
  • Heterocycle Replacement: Substitute the benzothiadiazine ring with pyrazolo-thiazine moieties to probe ring size and electron-withdrawing effects .
  • Side-Chain Variations: Replace the acetamide linker with sulfonamide or urea groups to modulate solubility and binding kinetics .

How can researchers address discrepancies between theoretical predictions and experimental results in reaction mechanisms?

Data Reconciliation Strategies:

  • Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated substrates to validate proposed transition states (e.g., SN2 vs. radical mechanisms) .
  • In Situ Monitoring: Use FT-IR or Raman spectroscopy to detect transient intermediates (e.g., nitrenes or carbenes) not predicted by computational models .
  • Multivariate Analysis: Apply PCA or PLS regression to correlate reaction variables (pH, solvent polarity) with outcomes, refining computational parameters .

What analytical techniques are essential for assessing stability under physiological conditions?

Methodological Protocol:

  • pH Stability: Incubate the compound in buffers (pH 1–10) for 24–72 hours, monitoring degradation via HPLC-UV .
  • Thermal Stability: Use TGA/DSC to determine decomposition temperatures and identify polymorphic transitions .
  • Light Sensitivity: Conduct accelerated photodegradation studies (ICH Q1B guidelines) with UVA/visible light exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.